Differentiation by Halogen Composition and Molecular Weight for Orthogonal Reactivity
7-Bromo-4-chloro-3-iodo-2H-indazole is differentiated from its closest non-iodinated analog, 4-chloro-7-bromo-1H-indazole, by the inclusion of an iodine atom. This substitution results in a significant increase in molecular weight and alters the compound's steric and electronic profile, which is critical for reactivity in metal-catalyzed cross-couplings . The presence of iodine, a superior leaving group compared to bromine or chlorine, enables a selective and ordered reaction sequence that cannot be achieved with analogs lacking this specific halogen set .
| Evidence Dimension | Molecular Weight (Monoisotopic) |
|---|---|
| Target Compound Data | 357.37 g/mol |
| Comparator Or Baseline | 4-chloro-7-bromo-1H-indazole (CAS 1000341-99-0): 233.49 g/mol |
| Quantified Difference | +123.88 g/mol (+53% increase) |
| Conditions | Calculated from molecular formula C7H3BrClIN2 vs C7H4BrClN2 |
Why This Matters
The higher molecular weight and presence of iodine directly enable a more diverse and predictable set of synthetic transformations, a key driver for its procurement in complex molecule construction.
